![molecular formula C17H22N4O3S B4032247 4-[(3-Benzyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)sulfonyl]morpholine](/img/structure/B4032247.png)
4-[(3-Benzyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)sulfonyl]morpholine
Overview
Description
4-[(3-Benzyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)sulfonyl]morpholine is a complex organic compound that features a unique combination of a pyrazolo[4,3-c]pyridine core and a morpholine sulfonyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Benzyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)sulfonyl]morpholine typically involves multiple steps, starting with the preparation of the pyrazolo[4,3-c]pyridine core. This can be achieved through cyclization reactions involving appropriate precursors such as aminopyrazoles and aldehydes . The sulfonylation of the pyrazolo[4,3-c]pyridine core is then carried out using sulfonyl chlorides under basic conditions . Finally, the morpholine group is introduced through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions . Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions
4-[(3-Benzyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)sulfonyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions can occur at the morpholine or sulfonyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-[(3-Benzyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)sulfonyl]morpholine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-[(3-Benzyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)sulfonyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . These interactions can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazines: Similar core structure but different functional groups.
Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamides: Similar core structure with carboxamide functionality.
N-Benzyl-6′,7′-dihydrospiro[piperidine-4,4′-thieno[3,2-c]pyrans]: Different core structure but similar biological activities.
Uniqueness
4-[(3-Benzyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)sulfonyl]morpholine is unique due to its combination of a pyrazolo[4,3-c]pyridine core and a morpholine sulfonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses .
Properties
IUPAC Name |
4-[(3-benzyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)sulfonyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S/c22-25(23,20-8-10-24-11-9-20)21-7-6-16-15(13-21)17(19-18-16)12-14-4-2-1-3-5-14/h1-5H,6-13H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGJZVRLIVDXNQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NN=C2CC3=CC=CC=C3)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


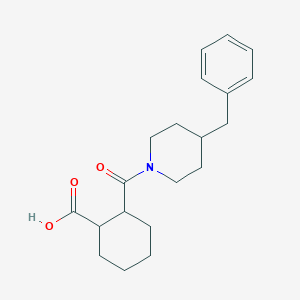
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-phenylbutanamide](/img/structure/B4032168.png)
![2-[(2-Chloro-5-nitrophenyl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B4032173.png)
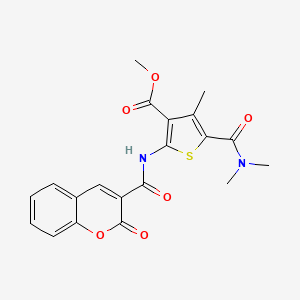
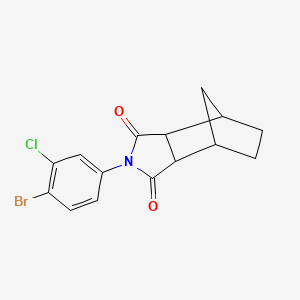

![3-methyl-N-{[1-(3-methylbutanoyl)-4-piperidinyl]methyl}butanamide](/img/structure/B4032209.png)
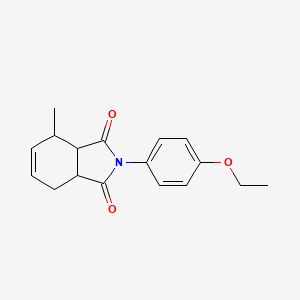
methanone](/img/structure/B4032220.png)
![3-(1-piperidinylcarbonyl)-1-[2-(trifluoromethyl)benzyl]piperidine oxalate](/img/structure/B4032222.png)
![1-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-2-PHENOXY-1-BUTANONE](/img/structure/B4032229.png)
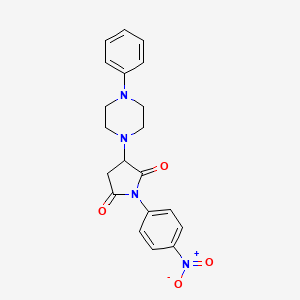
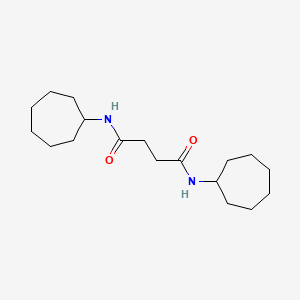
![2-(4-chloro-2-methylphenoxy)-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4032264.png)
